molecular formula C6H12O2 B1162685 3-(Hydroxymethyl)cyclopentanol CAS No. 1007125-14-5

3-(Hydroxymethyl)cyclopentanol

Cat. No.: B1162685
CAS No.: 1007125-14-5
InChI Key:
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Description

3-(Hydroxymethyl)cyclopentanol is an organic compound with the chemical formula C6H12O2. It is a colorless and transparent liquid with a special fragrance . This compound is a cyclopentanol derivative, featuring a hydroxymethyl group attached to the cyclopentane ring. It is used as an intermediate in the synthesis of various organic compounds, including esters and ethers .

Scientific Research Applications

3-(Hydroxymethyl)cyclopentanol has various applications in scientific research:

Mechanism of Action

The mechanism of action for the synthesis of 3-(Hydroxymethyl)cyclopentanol involves the hydrogenation and rearrangement of furfural-like compounds . The Ru-Mo bimetallic catalyst ensures the smooth hydrogenation-rearrangement reaction and also inhibits the accumulation of furan polymers .

Future Directions

The development of efficient catalysts for the conversion of biomass-derived furfurals to 3-(Hydroxymethyl)cyclopentanol is a promising area of research . This process offers a renewable route for acquiring value-added chemicals, thereby replacing traditional petroleum-based approaches .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The hydroxyl group can be reduced to form a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Cyclopentanone or 3-(Formylmethyl)cyclopentanone.

    Reduction: 3-Methylcyclopentanol.

    Substitution: 3-(Chloromethyl)cyclopentanol or 3-(Bromomethyl)cyclopentanol.

Comparison with Similar Compounds

3-(Hydroxymethyl)cyclopentanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydroxymethyl group, which provides additional reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

(1S,3S)-3-(hydroxymethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAXTIFHKIGLEJ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes 3-(hydroxymethyl)cyclopentanol a promising building block for new materials?

A1: this compound (HCPO) can be derived from biomass, specifically from the hydrogenative ring-rearrangement of 5-(hydroxymethyl)furfural (HMF) [, ]. This process offers a renewable alternative to traditional petroleum-based routes for synthesizing platform chemicals. HCPO's unique structure, featuring both a cyclopentanol ring and a hydroxymethyl group, makes it a versatile starting point for various chemical transformations and polymerization reactions.

Q2: What role do catalysts play in the synthesis of this compound from biomass?

A2: Catalysts are crucial for the efficient conversion of HMF to HCPO. Research has shown that a combination of platinum on silica (Pt/SiO2) and lanthanoid oxides (LOx) effectively catalyzes this reaction in water []. Furthermore, the acidity of the reaction environment significantly impacts the ring-rearrangement process. Studies indicate that slightly acidic conditions (pH 5-7) with moderate Lewis acidity from the lanthanoid oxides are optimal for HCPO production [].

Q3: Can this compound be used to synthesize more complex molecules?

A3: Yes, the chiral nature of this compound makes it valuable in synthesizing chiral compounds. For example, researchers have successfully used (1S,3S)-(3-hydroxymethyl)cyclopentanol as a key intermediate in the synthesis of carbocyclic-ddA, a nucleoside analogue []. This synthesis highlights the potential of this compound as a building block for pharmaceutical compounds and other valuable chiral molecules.

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